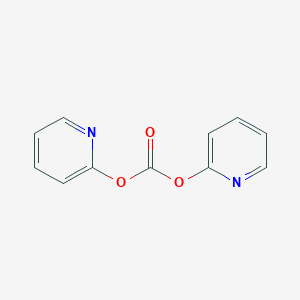

Dipyridin-2-yl carbonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dipyridin-2-yl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-11(15-9-5-1-3-7-12-9)16-10-6-2-4-8-13-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSAXWHQFYOIFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC(=O)OC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373859 | |

| Record name | dipyridin-2-yl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1659-31-0 | |

| Record name | dipyridin-2-yl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbonic acid di-2-pyridyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Dipyridin-2-yl Carbonate for Researchers, Scientists, and Drug Development Professionals

Introduction: Dipyridin-2-yl carbonate (DPC) is a versatile and highly efficient coupling reagent employed in organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. This stable, crystalline solid serves as a crucial tool for the formation of amide and ester bonds, facilitating the construction of complex molecular architectures found in pharmaceuticals and other bioactive compounds. Its ability to activate carboxylic acids under mild conditions with high yields and straightforward purification of products makes it an attractive alternative to other coupling reagents. This guide provides a comprehensive overview of the chemical properties, synthesis, and diverse applications of this compound, complete with detailed experimental protocols and mechanistic insights.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1659-31-0 | [1] |

| Molecular Formula | C₁₁H₈N₂O₃ | [2] |

| Molecular Weight | 216.20 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 90 °C | [3] |

| Purity | ≥97-98% | [2][4] |

| Storage Temperature | Refrigerator (2-8 °C) | [4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 2-hydroxypyridine with a phosgene equivalent, such as triphosgene. The following protocol is a representative procedure.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Hydroxypyridine

-

Triphosgene

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

Procedure:

-

An oven-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, a thermometer, and an argon/vacuum inlet is charged with 2-hydroxypyridine (2.0 equivalents).

-

The flask is evacuated and backfilled with argon three times.

-

Anhydrous dichloromethane is added, followed by triethylamine (2.1 equivalents).

-

The mixture is cooled to 0-5 °C in an ice bath.

-

Triphosgene (0.36 equivalents) is added portion-wise over 45 minutes, maintaining the internal temperature between 0-5 °C.[5] A positive pressure of argon should be maintained throughout the addition.

-

The reaction mixture is allowed to warm to room temperature and stirred for 16 hours. A precipitate of triethylammonium chloride will form.[5]

-

Water is added to the reaction mixture, and it is stirred for 5 minutes.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[6]

-

The crude product can be purified by recrystallization or column chromatography to afford this compound as a white crystalline solid.

Safety Precautions: Triphosgene is highly toxic and corrosive and should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

Applications in Organic Synthesis

This compound is a premier coupling reagent for the formation of amide and ester bonds. Its mechanism of action involves the activation of a carboxylic acid to form a highly reactive 2-pyridyl ester intermediate, which is then readily attacked by a nucleophile (an amine or an alcohol).[7]

Amide Bond Formation (Peptide Coupling)

DPC is widely utilized in peptide synthesis due to its efficiency and the mild reaction conditions required, which helps in minimizing racemization of chiral centers.[8][9]

Experimental Protocol: General Procedure for Amide Bond Formation

Materials:

-

Carboxylic acid (1.0 equivalent)

-

Amine (hydrochloride salt or free base) (1.0-1.2 equivalents)

-

This compound (1.0-1.2 equivalents)

-

4-(Dimethylamino)pyridine (DMAP) (catalytic amount, e.g., 0.1 equivalents)

-

Triethylamine or Diisopropylethylamine (DIEA) (1.0-3.0 equivalents, if using an amine salt)

-

Anhydrous solvent (e.g., Dichloromethane, Dimethylformamide)

Procedure:

-

To a solution of the carboxylic acid in the chosen anhydrous solvent, add this compound and a catalytic amount of DMAP.

-

The mixture is stirred at room temperature for a period of time (typically 1-2 hours) to allow for the formation of the active ester.

-

The amine is then added to the reaction mixture. If the amine is in the form of a hydrochloride salt, a base such as triethylamine or DIEA is added to liberate the free amine.

-

The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with an aqueous acid solution (e.g., 1M HCl) to remove any unreacted amine and basic byproducts, followed by a wash with an aqueous base solution (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude amide can be purified by column chromatography or recrystallization.

Example of Peptide Coupling: A solution of N-Cbz-L-leucine (0.54 mmol) in dichloromethane (1.5 mL) is treated with di-2-pyridyl carbonate (0.54 mmol) and DMAP (0.043 mmol). After stirring for 2 hours, glycine ethyl ester hydrochloride (0.48 mmol) and triethylamine (0.50 mmol) in dichloromethane (1.5 mL) are added. The mixture is stirred for an additional 2 hours at room temperature. After evaporation of the solvent, the product is purified by preparative TLC to give the dipeptide in 97% yield.

Esterification

DPC is also an excellent reagent for the esterification of carboxylic acids with a wide range of alcohols, including sterically hindered ones, under mild conditions.[3]

Experimental Protocol: General Procedure for Esterification

Materials:

-

Carboxylic acid (1.0 equivalent)

-

Alcohol (1.0-1.5 equivalents)

-

This compound (1.0-1.2 equivalents)

-

4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

-

In a flask, dissolve the carboxylic acid, alcohol, and a catalytic amount of DMAP in an anhydrous solvent.

-

Add this compound to the solution.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.

-

Once the reaction is complete, the work-up procedure is similar to that for amide bond formation, involving aqueous washes to remove byproducts and unreacted starting materials.

-

The final ester product is isolated after drying and removal of the solvent and can be further purified if necessary.

Role in Drug Discovery and Development

The pyridine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[10] Pyridine-based compounds are known to act as kinase inhibitors, which are a major class of targeted cancer therapies.[11][12] These inhibitors often function by competing with ATP for binding to the kinase's active site, thereby blocking downstream signaling pathways that promote cell proliferation and survival.

This compound, by facilitating the synthesis of novel amide and ester derivatives containing pyridine rings, plays a crucial role in the development of new kinase inhibitors and other therapeutic agents.[13][14] The ability to rapidly generate libraries of compounds using DPC-mediated coupling allows for efficient structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.

Spectroscopic Data

The structural confirmation of this compound is achieved through standard spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to the protons on the two pyridine rings. |

| ¹³C NMR | The carbon NMR spectrum will display signals for the carbonyl carbon of the carbonate group and the carbons of the pyridine rings. |

| IR Spectroscopy | The infrared spectrum will exhibit a characteristic strong absorption band for the C=O stretching vibration of the carbonate group. |

Note: Specific chemical shifts and absorption frequencies can be found in various chemical databases and literature sources.

Visualizations

Reaction Workflows and Signaling Pathways

To illustrate the utility and mechanistic context of this compound, the following diagrams are provided.

Conclusion

This compound stands out as a robust and versatile reagent in the synthetic chemist's toolbox. Its utility in the mild and efficient formation of amide and ester bonds makes it particularly valuable for the synthesis of complex molecules, including peptides and potential drug candidates. The straightforward reaction protocols and the importance of its products in fields like kinase inhibition underscore its significance in both academic research and the pharmaceutical industry. This guide has provided a detailed overview of its properties, synthesis, and applications to aid researchers in leveraging this powerful reagent in their synthetic endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. chemscene.com [chemscene.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 1659-31-0 [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. orgsyn.org [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical Properties of Dipyridin-2-yl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipyridin-2-yl carbonate (DPC) is a stable, solid organic compound widely utilized in synthetic chemistry.[1] Identified by its CAS number 1659-31-0, DPC serves as a crucial reagent, particularly in condensation reactions for the formation of esters and amides.[1][2] Its utility is significant in the synthesis of complex organic molecules, including pharmaceutical intermediates.[1] This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for its synthesis and property determination, and a visual representation of its synthetic workflow.

Core Physical and Chemical Properties

This compound is a white crystalline powder at room temperature.[1] It is recognized for its consistent quality and performance in various laboratory and industrial applications.[1]

Data Presentation: Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1659-31-0 | [1] |

| Molecular Formula | C₁₁H₈N₂O₃ | [1] |

| Molecular Weight | 216.19 g/mol | [3] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 90 °C | [1][3] |

| Boiling Point | ~351.6 °C | [1] |

| Density | 1.307 g/cm³ | [1][3] |

| Flash Point | 109 °C | [1] |

| Purity | Typically ≥98.0% (by HPLC) | [1][2] |

| Storage | Refrigerator (2-8°C), under inert atmosphere | [4][5] |

Solubility:

Spectroscopic Data:

Detailed, publicly available spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is limited. Researchers are advised to acquire this data on their own samples for definitive characterization. General principles for interpreting the spectra of organic carbonates and pyridine-containing compounds can be applied. For instance, in the IR spectrum, a strong absorption band corresponding to the C=O stretch of the carbonate group is expected, typically in the region of 1750 cm⁻¹.[6]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2-hydroxypyridine with phosgene or a phosgene equivalent in the presence of a base.

Materials:

-

2-Hydroxypyridine

-

Triphosgene (as a safer substitute for phosgene gas)

-

Triethylamine or Pyridine (as a base)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Recrystallization solvents (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen) is charged with a solution of 2-hydroxypyridine in anhydrous dichloromethane.

-

Addition of Base: The solution is cooled in an ice bath, and triethylamine (or pyridine) is added dropwise.

-

Addition of Phosgene Equivalent: A solution of triphosgene in anhydrous dichloromethane is added dropwise to the stirred reaction mixture at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by Thin Layer Chromatography, TLC).

-

Work-up: The reaction mixture is cooled to room temperature and washed successively with water, dilute hydrochloric acid, and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound as a white crystalline solid.

Determination of Melting Point

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: A small amount of the dry this compound is placed on a clean, dry surface. The open end of a capillary tube is pressed into the sample to pack a small amount of the solid into the tube. The tube is then inverted and tapped gently to cause the solid to fall to the bottom. This is repeated until a column of 2-3 mm of tightly packed solid is at the bottom of the tube.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The apparatus is turned on, and the temperature is increased rapidly to about 10-15 °C below the expected melting point (90 °C).

-

Observation: The heating rate is then slowed to 1-2 °C per minute. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow (typically 0.5-1 °C).

Determination of Solubility

Materials:

-

Test tubes and rack

-

Graduated pipettes or cylinders

-

Vortex mixer or stirring rods

-

This compound

-

A selection of organic solvents (e.g., methanol, dichloromethane, acetone, tetrahydrofuran, hexane)

Procedure:

-

Qualitative Assessment: To a test tube containing a small, accurately weighed amount of this compound (e.g., 10 mg), a small volume of the chosen solvent (e.g., 1 mL) is added.

-

Mixing: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If it has, the compound is considered soluble in that solvent under these conditions. If a significant amount of solid remains, it is considered insoluble or sparingly soluble.

-

Quantitative Determination (if required): To determine the quantitative solubility, a saturated solution is prepared by adding an excess of this compound to a known volume of the solvent. The mixture is stirred at a constant temperature for an extended period to ensure equilibrium is reached. The undissolved solid is then removed by filtration or centrifugation. A known volume of the clear, saturated solution is taken, the solvent is evaporated, and the mass of the dissolved solid is determined. The solubility can then be expressed in units such as g/L or mg/mL.

Mandatory Visualization

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis of Dipyridin-2-yl Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dipyridin-2-yl carbonate (DPC), a versatile and widely used reagent in organic synthesis. DPC serves as an effective coupling agent, particularly in the formation of esters and amides, making it a valuable tool in medicinal chemistry and drug development.[1][2][3] This document outlines the prevalent synthetic protocols, presents key experimental data in a structured format, and includes detailed methodologies for its preparation and application.

Introduction

This compound, also known as di-2-pyridyl carbonate, is a stable, crystalline solid that has gained significant traction as a phosgene substitute for activating carboxylic acids.[4] Its utility lies in its ability to facilitate amide and ester bond formation under mild conditions, proceeding through a highly reactive 2-pyridyl ester intermediate.[4] This method offers high yields and straightforward purification of products, making it an attractive option for complex molecule synthesis.[4] Beyond esterification and amidation, DPC is also employed in the synthesis of carbamates and other active carbonates.[2][4][]

Synthetic Protocols

The most common and well-documented method for the synthesis of this compound involves the reaction of 2-hydroxypyridine with a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate), in the presence of a base.[6] Triphosgene is a safer, crystalline solid alternative to the highly toxic phosgene gas.[7]

General Reaction Scheme:

The following table summarizes the quantitative data from a typical laboratory-scale synthesis protocol.

| Reagent/Parameter | Molar Equivalence | Quantity | Role |

| 2-Hydroxypyridine | 6.0 | 5.7 g (60 mmol) | Starting Material |

| Triphosgene | 1.0 | 3.0 g (10 mmol) | Carbonyl Source |

| Triethylamine | 7.5 | 10.5 mL (75 mmol) | Base |

| Anhydrous Dichloromethane | - | 500 mL | Solvent |

| Reaction Conditions | |||

| Initial Temperature | - | 0°C | For dropwise addition |

| Reaction Temperature | - | 23°C | Stirring |

| Reaction Time | - | 5 hours | - |

| Work-up & Purification | |||

| Ethyl Acetate | - | 500 mL | Extraction |

| Saturated aq. NaHCO₃ | - | 300 mL | Wash |

| Brine | - | 200 mL | Wash |

| Recrystallization Solvents | - | Ether/Petroleum Ether | Purification |

| Yield | - | 81% (reported) | - |

Data compiled from multiple sources.[4][6]

Experimental Protocols

This protocol is based on the reaction of 2-hydroxypyridine with triphosgene.[4][6]

Materials:

-

2-Hydroxypyridine (5.7 g, 60 mmol)

-

Triphosgene (3.0 g, 10 mmol)

-

Triethylamine (10.5 mL, 75 mmol)

-

Anhydrous Dichloromethane (CH₂Cl₂) (500 mL)

-

Ethyl Acetate (EtOAc) (500 mL)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution (300 mL)

-

Brine (saturated aq. NaCl) (200 mL)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ether and Petroleum Ether for recrystallization

Procedure:

-

To a stirred solution of 2-hydroxypyridine (60 mmol, 5.7 g) and triphosgene (10 mmol, 3 g) in anhydrous dichloromethane (500 mL) at 0°C, add triethylamine (75 mmol, 10.5 mL) dropwise over a period of 15 minutes.

-

Allow the reaction mixture to warm to room temperature (23°C) and stir for 5 hours.

-

The reaction mixture is then diluted with ethyl acetate (500 mL) and washed sequentially with saturated aqueous sodium bicarbonate solution (300 mL) and brine (200 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by recrystallization from a mixture of ether and petroleum ether to yield this compound as a white crystalline solid (mp=78°C).[6]

Safety Precautions: Triphosgene is a lachrymator and should be handled with care in a well-ventilated fume hood.[8] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Visualization of Chemical Processes

The following diagram illustrates the workflow for the synthesis of this compound.

This compound is a highly effective coupling reagent for the formation of amide and ester bonds.[4] The general mechanism involves a two-step process.[4]

In the first step, the carboxylic acid reacts with this compound, often with a catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP), to form a highly reactive 2-pyridyl ester intermediate.[4] This intermediate is then susceptible to nucleophilic attack by an amine to form the desired amide, or an alcohol to form an ester, with the release of 2-hydroxypyridine as a byproduct.[4]

Applications in Drug Development

The mild reaction conditions and high efficiency of DPC-mediated couplings make it a valuable tool in the synthesis of complex, biologically active molecules.[6] It is frequently used in peptide synthesis, where the formation of amide bonds is a critical step.[4] The ability to use DPC for the synthesis of a wide range of amides, esters, and carbamates makes it a versatile reagent in the construction of compound libraries for drug discovery.[1][4]

Conclusion

The synthesis of this compound from 2-hydroxypyridine and triphosgene is a well-established and reliable method. Its role as a versatile and efficient coupling reagent for the formation of amide and ester bonds underscores its importance in organic synthesis and drug development. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working in these fields.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 6. Di(2-Pyridyl) Carbonate Promoted Alkoxycarbonylation of Amines: A Convenient Synthesis of Functionalized Carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orgsyn.org [orgsyn.org]

An In-depth Technical Guide on the Reaction Mechanism of Dipyridin-2-yl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipyridin-2-yl carbonate (DPC) has emerged as a highly efficient and versatile reagent in modern organic synthesis. Its primary application lies in the activation of carboxylic acids for the subsequent formation of ester and amide bonds, often under mild conditions with high yields. This technical guide provides a comprehensive overview of the core reaction mechanism of DPC, detailed experimental protocols for its use, and a summary of its performance across various substrates. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the fundamental knowledge required to effectively utilize DPC in their synthetic endeavors. Pyridine-based moieties are prevalent in a vast number of FDA-approved pharmaceuticals, underscoring the importance of efficient synthetic methodologies for their incorporation.[1][2]

Core Reaction Mechanism

The efficacy of this compound as a coupling reagent stems from its ability to activate carboxylic acids, transforming them into more reactive intermediates that are readily susceptible to nucleophilic attack.[3][4] The generally accepted mechanism, particularly in the presence of a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP), proceeds through the formation of a highly reactive 2-pyridyl ester intermediate.

The reaction can be dissected into two key stages:

Stage 1: Activation of the Carboxylic Acid

In the initial step, the carboxylic acid reacts with this compound. This reaction is often catalyzed by a base, with DMAP being a common and highly effective choice. The presence of DMAP accelerates the formation of a reactive N-acylpyridinium ion. This intermediate is highly electrophilic and is the key to the activation of the carboxylic acid.

Stage 2: Nucleophilic Acyl Substitution

The highly reactive 2-pyridyl ester intermediate is then subjected to nucleophilic attack by an alcohol or an amine. The pyridin-2-olate is an excellent leaving group, facilitating the formation of the desired ester or amide bond. The byproducts of this reaction are 2-hydroxypyridine and carbon dioxide, which are generally easy to remove during workup.

The overall transformation is efficient, with the mild reaction conditions preserving the integrity of sensitive functional groups often present in complex molecules and drug candidates.

Visualizing the Reaction Pathway

The logical flow of the DPC-mediated coupling reaction can be represented as follows:

References

Dipyridin-2-yl Carbonate (CAS No. 1659-31-0): A Comprehensive Technical Guide for Synthetic Chemists

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipyridin-2-yl carbonate (DPC), identified by CAS number 1659-31-0, is a highly efficient and versatile reagent in modern organic synthesis. Predominantly utilized as a coupling and condensing agent, DPC facilitates the formation of ester and amide bonds under mild conditions, rendering it an invaluable tool in the synthesis of complex organic molecules, including pharmaceutical intermediates and fine chemicals. This technical guide provides an in-depth overview of this compound, encompassing its physicochemical properties, detailed experimental protocols for its synthesis and application in esterification and amidation reactions, and a mechanistic exploration of its role as a carboxylic acid activator.

Physicochemical Properties

This compound is a white crystalline powder that is stable under recommended storage conditions.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 1659-31-0 | [1][2] |

| Molecular Formula | C₁₁H₈N₂O₃ | [2] |

| Molecular Weight | 216.20 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 90 °C | [1] |

| Boiling Point | ~351.6 °C | [3] |

| Density | 1.307 g/cm³ | [3] |

| Purity | ≥98.0% (HPLC) | [1][2] |

| Solubility | Soluble in most organic solvents. | [3] |

| Storage Temperature | 2-8 °C (Refrigerator) | [4] |

Synthesis of this compound

This compound can be synthesized from 2-hydroxypyridine and a phosgene equivalent, such as triphosgene. The following protocol is a representative procedure.

Experimental Protocol: Synthesis of this compound[5][6]

Materials:

-

2-Hydroxypyridine

-

Triphosgene

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Ether

-

Petroleum ether

Procedure:

-

To a stirred solution of triphosgene (1.0 eq) and 2-hydroxypyridine (6.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C, add triethylamine (7.5 eq) dropwise over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 5 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from a mixture of ether and petroleum ether to afford this compound as a white solid.

Yield: 81%[5]

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions - Durham e-Theses [etheses.dur.ac.uk]

- 5. Di(2-Pyridyl) Carbonate Promoted Alkoxycarbonylation of Amines: A Convenient Synthesis of Functionalized Carbamates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dipyridin-2-yl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Dipyridin-2-yl carbonate (DPC) is a versatile and efficient reagent widely utilized in organic synthesis. Its primary application lies in its role as a condensation and activating agent, particularly for the formation of esters, amides, and carbonates. This guide provides a comprehensive overview of its chemical properties, applications, and a detailed experimental protocol for its use in esterification reactions.

Core Properties and Data

This compound is a stable, white crystalline powder at room temperature.[1] Its chemical structure, featuring a central carbonate group flanked by two pyridin-2-yl moieties, is key to its reactivity. The pyridine rings act as good leaving groups, facilitating nucleophilic substitution at the carbonyl carbon.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Weight | 216.19 g/mol | [2][3][4] |

| Molecular Formula | C₁₁H₈N₂O₃ | [1][2][4] |

| CAS Number | 1659-31-0 | [1][2] |

| Melting Point | 90 °C | [1][3] |

| Boiling Point | 351.6 °C (approx.) | [1] |

| Density | 1.307 g/cm³ | [1][3] |

| Purity | ≥97% to ≥98.0% (by HPLC) | [1][5] |

| Appearance | White Crystalline Powder | [1] |

Applications in Synthesis and Drug Development

The utility of this compound spans various areas of chemical and pharmaceutical research.

-

Ester and Amide Bond Formation: DPC is highly effective for promoting esterification and amidation reactions.[5] It acts as an activating agent for carboxylic acids, forming a highly reactive intermediate that readily couples with alcohols or amines under mild conditions.[5] This efficiency makes it a valuable tool in the synthesis of complex molecules, including pharmaceutical intermediates.[1][6]

-

Drug Design: The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[7] As a building block, DPC provides a means to introduce this important pharmacophore into potential therapeutic agents.[6][8]

-

Catalysis and Materials Science: Derivatives of DPC have been employed in metal-free organocatalysis, for instance, in the chemical fixation of CO₂.[4] Furthermore, its coordination with metal cations has led to the development of complexes with photocatalytic activity for applications like water reduction.[4] It has also been used in the synthesis of luminescent materials for biological sensing.[4]

Experimental Protocols

General Protocol for DPC-Mediated Esterification

This protocol describes a general methodology for the synthesis of an ester from a carboxylic acid and an alcohol using this compound as a coupling agent.

Materials:

-

Carboxylic acid (1.0 equiv)

-

Alcohol (1.0-1.2 equiv)

-

This compound (DPC) (1.1 equiv)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 equiv, optional catalyst)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

Nitrogen or Argon atmosphere

-

Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 equiv), the alcohol (1.0-1.2 equiv), and the catalyst DMAP (0.1 equiv, if used).

-

Solvent Addition: Add the anhydrous solvent to dissolve the reagents. The typical concentration is 0.1-0.5 M.

-

Reagent Addition: While stirring the solution at room temperature, add this compound (1.1 equiv) portion-wise.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (carboxylic acid) is consumed. Reactions are typically complete within 2-12 hours.

-

Workup:

-

Once the reaction is complete, filter the mixture to remove any precipitated pyridin-2-ol byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl) to remove any remaining pyridine-based byproducts, followed by saturated aqueous sodium bicarbonate, and finally, brine.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure ester.

Visualization of Reaction Workflow

The following diagram illustrates the general workflow for the DPC-mediated esterification process, highlighting the key steps from reagent activation to final product formation.

Caption: Workflow for DPC-Mediated Esterification.

References

- 1. nbinno.com [nbinno.com]

- 2. 001chemical.com [001chemical.com]

- 3. parchem.com [parchem.com]

- 4. 1659-31-0 | this compound [fluoromart.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Dipyridin-2-yl Carbonate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, mechanisms, and multifaceted applications of Dipyridin-2-yl carbonate, a versatile reagent in modern organic chemistry and drug discovery.

This compound (DPC) has emerged as a highly efficient and versatile reagent in organic synthesis, primarily recognized for its role as a coupling agent in the formation of esters and amides. Its utility extends to the synthesis of complex molecules, photocatalysis, and the development of novel therapeutic agents. This technical guide provides a comprehensive review of this compound, including its physicochemical properties, detailed experimental protocols for its synthesis and key applications, and its emerging role in drug development, particularly in the context of signaling pathway modulation.

Core Properties and Specifications

This compound is a stable, white crystalline solid that is readily handled under standard laboratory conditions. Its key physicochemical properties are summarized in the table below, providing essential information for its use in various synthetic applications.

| Property | Value |

| Molecular Formula | C₁₁H₈N₂O₃ |

| Molecular Weight | 216.19 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 90 °C |

| Boiling Point | Approximately 351.6 °C |

| Density | 1.307 g/cm³ |

| CAS Number | 1659-31-0 |

| Purity (typical) | ≥98.0% (HPLC) |

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 2-hydroxypyridine with a phosgene equivalent, such as triphosgene. The following protocol provides a general method for its preparation.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Hydroxypyridine

-

Triphosgene

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Water

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-hydroxypyridine (2.0 equivalents) and triethylamine (2.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen), cool the mixture to 0-5 °C using an ice bath.

-

Slowly add a solution of triphosgene (0.36 equivalents) in anhydrous dichloromethane to the cooled mixture over a period of 45-60 minutes, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

-

Quench the reaction by the careful addition of water.

-

Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or flash column chromatography to yield this compound as a white solid.

Applications in Organic Synthesis

This compound is a powerful activating agent for carboxylic acids, facilitating the formation of ester and amide bonds under mild conditions.[1] This makes it an invaluable tool in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[2]

Esterification

DPC promotes the esterification of carboxylic acids with a wide range of alcohols. The reaction proceeds through a highly reactive 2-pyridyl ester intermediate, which is then readily attacked by the alcohol.[1] The use of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.

Materials:

-

Carboxylic acid

-

Alcohol

-

This compound (1.1 equivalents)

-

4-(Dimethylamino)pyridine (DMAP, 0.1 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the carboxylic acid (1.0 equivalent) and DMAP (0.1 equivalents) in anhydrous dichloromethane, add this compound (1.1 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the alcohol (1.2 equivalents) and continue stirring at room temperature for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.[1]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash chromatography to obtain the pure ester.[1]

| Carboxylic Acid Substrate | Alcohol Substrate | Reaction Time (h) | Yield (%) |

| Benzoic Acid | Benzyl Alcohol | 3 | >90 |

| Phenylacetic Acid | Ethanol | 2.5 | >95 |

| N-Boc-Alanine | Methanol | 4 | >85 |

| Adipic Acid | Isopropanol | 6 | >80 (diester) |

Note: Reaction times and yields are representative and may vary depending on the specific substrates and reaction conditions.

Amide Bond Formation

Similar to esterification, DPC is an excellent reagent for amide bond formation, including peptide synthesis. The reaction mechanism involves the formation of a reactive 2-pyridyl ester intermediate followed by nucleophilic attack by an amine.[1]

Materials:

-

Carboxylic acid

-

Amine

-

This compound (1.1 equivalents)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DCM or DMF, add this compound (1.1 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the amine (1.2 equivalents) and continue stirring at room temperature for 2-8 hours, monitoring the reaction by TLC.

-

Upon completion, dilute the reaction mixture with the appropriate solvent and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash chromatography or recrystallization to yield the pure amide.

| Carboxylic Acid Substrate | Amine Substrate | Reaction Time (h) | Yield (%) |

| Benzoic Acid | Aniline | 4 | >90 |

| Acetic Acid | Benzylamine | 2 | >95 |

| N-Cbz-Leucine | Glycine ethyl ester | 5 | >85 |

| 4-Methoxybenzoic acid | Morpholine | 6 | >90 |

Note: Reaction times and yields are representative and may vary depending on the specific substrates and reaction conditions.

Role in Drug Development and Signaling Pathways

The pyridine scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound are of significant interest in drug discovery. A notable application is in the development of kinase inhibitors.

Inhibition of Apoptosis Signal-regulating Kinase 1 (ASK1)

Apoptosis Signal-regulating Kinase 1 (ASK1) is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade and is implicated in cellular responses to stress, including inflammation, apoptosis, and fibrosis.[2] Consequently, ASK1 has emerged as a promising therapeutic target for various diseases.

Novel pyridin-2-yl urea derivatives have been developed as potent inhibitors of ASK1.[3][4] These compounds have demonstrated in vitro potency comparable or superior to the clinical-stage inhibitor Selonsertib.[2]

| Compound | Target | IC₅₀ (nM) |

| Selonsertib (GS-4997) | ASK1 | ~5 - 19 |

| Compound 2 (pyridin-2-yl urea) | ASK1 | 1.55 ± 0.27 |

| Compound 6 (pyridin-2-yl urea) | ASK1 | 2.92 ± 0.28 |

IC₅₀ values represent the half-maximal inhibitory concentration and are a measure of the inhibitor's potency.[2]

The mechanism of action of these inhibitors involves binding to the ATP-binding site of the ASK1 kinase domain, thereby preventing its activation and downstream signaling.

Photocatalysis

Derivatives of this compound have shown promise in the field of photocatalysis, particularly for hydrogen production. The coordination of these pyridine-based ligands with transition metals can create complexes with favorable electronic and redox properties for photocatalytic applications.

Experimental Workflow: Photocatalytic Hydrogen Evolution

A typical experimental setup for photocatalytic hydrogen evolution involves a sealed reaction vessel containing the photocatalyst, a photosensitizer, a sacrificial electron donor, and an aqueous solution. The mixture is degassed to remove oxygen and then irradiated with a light source of a specific wavelength. The amount of hydrogen produced is quantified using gas chromatography.

Key Parameters:

-

Turnover Number (TON): The number of moles of substrate that a mole of catalyst can convert before becoming inactivated.

-

Turnover Frequency (TOF): The turnover per unit time.

While specific TON and TOF values for this compound derivatives are still under investigation, related pyridine-based complexes have shown significant activity, suggesting the potential of this class of compounds in renewable energy applications.

Conclusion

This compound is a valuable and versatile reagent with broad applications in organic synthesis and drug discovery. Its efficacy as a coupling agent for the formation of esters and amides under mild conditions is well-established. Furthermore, the emergence of its derivatives as potent inhibitors of key signaling pathway components, such as ASK1, highlights its significant potential for the development of novel therapeutics. Ongoing research into its applications in areas like photocatalysis is expected to further expand the utility of this important chemical entity. This guide provides a solid foundation for researchers and drug development professionals to explore and harness the full potential of this compound in their respective fields.

References

Dipyridin-2-yl Carbonate: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipyridin-2-yl carbonate (DPC) is a versatile reagent widely employed in organic synthesis, particularly as a condensing agent for the formation of esters and amides.[1][2] Its efficacy in facilitating these crucial bond-forming reactions has made it a valuable tool in pharmaceutical research and development and fine chemical manufacturing. This guide provides an in-depth overview of the safety and handling protocols necessary for the responsible use of this compound in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

Signal Word: Warning[3]

Pictogram:

-

GHS07: Exclamation Mark

Hazard Statements:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water and soap.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value | Reference(s) |

| CAS Number | 1659-31-0 | [1][4] |

| Molecular Formula | C₁₁H₈N₂O₃ | [1] |

| Molecular Weight | 216.19 g/mol | [4] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 90 °C | [1][2] |

| Boiling Point | Approximately 351.594 °C | [1] |

| Density | 1.307 g/cm³ | [1][2] |

| Flash Point | 109 °C | [1] |

| Purity | Typically ≥98.0% | [1] |

| UN Number | UN2811 | [1] |

| Hazard Class | 6.1 | [1] |

| Packing Group | III | [1] |

Toxicological Information

As of the latest available data, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. No specific quantitative data such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values are available. Therefore, it is imperative to handle this compound with a high degree of caution, treating it as a substance with unknown toxicological effects.

Experimental Protocols and Handling Procedures

Strict adherence to established laboratory safety protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound:

| PPE Category | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact and irritation. |

| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | To protect against dust particles and splashes. |

| Skin and Body Protection | Laboratory coat. | To protect personal clothing and exposed skin. |

| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts should be used. | To prevent inhalation of irritating dust particles. |

General Handling Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

Detailed Experimental Protocol: Amide Bond Formation

The following is a representative experimental protocol for the use of this compound in amide bond formation.[5]

Materials:

-

Carboxylic acid (1.0 equiv.)

-

Di-2-pyridyl carbonate (1.05 equiv.)[5]

-

Amine (1.0 equiv.)

-

4-(Dimethylamino)pyridine (DMAP, 0.1 equiv.)[5]

-

Anhydrous dichloromethane (DCM)[5]

-

Saturated aqueous sodium bicarbonate solution[5]

-

Brine[5]

-

Anhydrous sodium sulfate[5]

Procedure:

-

To a stirred solution of the carboxylic acid and DMAP in anhydrous DCM, add DPC in one portion at room temperature under an inert atmosphere.[5]

-

Stir the reaction mixture at room temperature for 1-2 hours to form the activated 2-pyridyl ester.[5]

-

Add the amine to the reaction mixture.

-

Continue stirring until the reaction is complete (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.[5]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

-

Purify the crude product by an appropriate method (e.g., recrystallization or column chromatography).

Storage and Stability

Proper storage of this compound is crucial to maintain its integrity and prevent hazardous situations.

| Parameter | Recommendation |

| Storage Temperature | Refrigerator (2-8 °C).[2] |

| Storage Conditions | Keep container tightly closed in a dry and well-ventilated place. |

| Incompatible Materials | Strong acids, alkaline materials, and oxidizing agents. |

The product is stable under recommended storage conditions.

Accidental Release Measures

In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.

Spill Response Decision Tree

The following diagram provides a decision-making framework for responding to a this compound spill.

Spill Cleanup Procedure

For minor spills of solid this compound:

-

Ensure you are wearing the appropriate PPE.

-

Gently sweep or scoop the material to avoid generating dust.

-

Place the spilled material into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable cleaning agent and water.

For major spills, or if you are not trained to handle the situation, evacuate the area and contact your institution's emergency response team.

Disposal Considerations

All waste materials containing this compound must be disposed of as hazardous waste.

-

Place waste in a clearly labeled, sealed container.

-

Follow all local, state, and federal regulations for hazardous waste disposal.

-

Do not dispose of this compound down the drain or in regular trash.

Incompatibility and Decomposition

-

Incompatible Materials: Strong acids, alkaline substances, and strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, thermal decomposition may produce carbon monoxide, carbon dioxide, and nitrogen oxides.

Conclusion

This compound is a valuable reagent in chemical synthesis, but its handling requires a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive framework for the safe use of DPC in a research environment. By adhering to these guidelines, researchers can minimize risks and ensure a safe and productive laboratory setting. Always consult the most recent Safety Data Sheet (SDS) from the supplier before use.

References

A Comprehensive Technical Guide to the Thermal Stability of Dipyridin-2-yl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Dipyridin-2-yl carbonate, also known as di(2-pyridinyl) carbonate, is a white crystalline solid at room temperature.[1] It serves as a crucial reagent in a variety of chemical transformations, valued for its ability to act as a carbonyl source and an activating agent.[1] Understanding the thermal stability of DPC is paramount for its safe handling, storage, and application in chemical processes, especially those conducted at elevated temperatures. Thermal decomposition can lead to the generation of undesired byproducts, loss of reagent efficacy, and potentially hazardous conditions due to gas evolution or exothermic events. This guide aims to provide a foundational understanding of the thermal properties of DPC and the methodologies used to assess them.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data provides essential context for its handling and use.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1659-31-0 | [1][2] |

| Molecular Formula | C₁₁H₈N₂O₃ | [1][2] |

| Molecular Weight | 216.19 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 90 °C | [1] |

| Boiling Point | ~351.6 °C | [1] |

| Flash Point | 109 °C | [1] |

| Purity | ≥97% | [3] |

| Storage Temperature | 2-8°C (Refrigerator) | [4] |

Assessment of Thermal Stability

The thermal stability of a chemical compound is typically investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on mass loss and heat flow as a function of temperature, respectively.

Theoretical Background

The thermal decomposition of organic carbonates, such as aryl carbonates, can proceed through various mechanisms.[5][6] The stability of the carbonate linkage is influenced by the nature of the aryl groups. In the case of this compound, the pyridinyl moieties will dictate the decomposition pathway. Generally, thermal decomposition involves the cleavage of the C-O bonds, potentially leading to the formation of carbon dioxide and pyridin-2-ol or other rearrangement products. The onset temperature of decomposition is a critical parameter indicating the upper limit of the compound's thermal stability.

Experimental Protocols

While specific experimental data for this compound is not available, the following sections detail the standard methodologies for TGA and DSC analysis that would be employed to determine its thermal stability.

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss associated with decomposition.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

Methodology:

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a tared TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

The instrument is programmed with a temperature profile. A typical profile involves an initial isothermal hold at a temperature below the melting point (e.g., 30-40°C) to allow for stabilization, followed by a linear heating ramp (e.g., 10 °C/min) to a final temperature well above the expected decomposition range (e.g., 500 °C).

-

-

Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:

-

Onset Temperature of Decomposition (Tonset): The temperature at which significant mass loss begins.

-

Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is maximal, determined from the peak of the derivative thermogravimetric (DTG) curve.

-

Residual Mass: The percentage of the initial mass remaining at the end of the experiment.

-

Objective: To determine the melting point, enthalpy of fusion, and to detect any exothermic or endothermic events associated with the decomposition of this compound.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is weighed into a hermetically sealed aluminum or crucible-type DSC pan.[7] An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

The DSC cell is purged with an inert gas.

-

A temperature program is applied, similar to the TGA method. It typically includes a heating ramp (e.g., 10 °C/min) that encompasses the melting and decomposition regions.[7] A heat-cool-heat cycle may be employed to erase the thermal history of the sample.[7]

-

-

Data Acquisition: The differential heat flow between the sample and the reference pan is measured as a function of temperature.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify:

-

Melting Point (Tm): The temperature at which the endothermic melting peak occurs. The onset of the peak is typically reported as the melting point.

-

Enthalpy of Fusion (ΔHfus): The area under the melting peak, which corresponds to the energy required to melt the sample.

-

Decomposition Events: Sharp or broad exothermic or endothermic peaks at temperatures above the melting point can indicate decomposition. The nature of these peaks (exothermic or endothermic) provides insight into the energetics of the decomposition process.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive thermal stability assessment of a chemical compound like this compound.

Caption: Workflow for Thermal Stability Assessment.

Conclusion

While specific experimental data on the thermal decomposition of this compound is not widely published, this guide provides the necessary framework for its determination. The provided physicochemical data serves as a starting point for handling and safety considerations. The detailed experimental protocols for TGA and DSC offer a clear path for researchers to generate the critical thermal stability data required for the safe and effective use of this compound in their work. The logical workflow presented can be adapted for the thermal analysis of other chemical compounds. It is strongly recommended that experimental determination of the thermal stability be conducted before utilizing this compound in any process, particularly those involving elevated temperatures.

References

- 1. nbinno.com [nbinno.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 1659-31-0 [sigmaaldrich.com]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. The thermal decomposition of carbamates and carbonates of 2-arylpropan-2-ols and 1-aryl-1-phenylethanols: temperature and solvent effects on the reaction constant and kinetic isotope effects - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. The thermal decomposition of carbamates and carbonates of 2-arylpropan-2-ols and 1-aryl-1-phenylethanols: temperature and solvent effects on the reaction constant and kinetic isotope effects - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

A Technical Guide to the Solubility of Dipyridin-2-yl Carbonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipyridin-2-yl carbonate (DPC) is a highly valued reagent in organic synthesis, primarily utilized as an efficient activating agent for carboxylic acids in the formation of esters and amides. Its efficacy and the mild conditions under which it operates have made it a staple in the synthesis of complex molecules, including pharmaceuticals and fine chemicals. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and overall experimental design. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the expected solubility based on general chemical principles and provides a detailed, generalized experimental protocol for its precise determination. Furthermore, this guide presents key reaction pathways involving DPC, visualized through clear, structured diagrams to aid in experimental planning and execution.

Introduction to this compound

This compound, also known as di(2-pyridyl) carbonate, is a white to faint yellow crystalline powder.[1][2] It is widely recognized for its role as a versatile and efficient coupling reagent in organic synthesis.[1][3] The primary application of DPC lies in the activation of carboxylic acids to facilitate the formation of amide and ester bonds under mild conditions.[4][5] This is particularly advantageous in the synthesis of sensitive and complex molecules, such as peptides and pharmaceutical intermediates.[5]

The reactivity of this compound stems from its ability to form a highly reactive 2-pyridyl ester intermediate upon reaction with a carboxylic acid. This intermediate is then susceptible to nucleophilic attack by amines or alcohols, leading to the formation of the corresponding amide or ester with high yields.[5] The byproducts of this reaction, 2-hydroxypyridine, are generally easy to remove, simplifying the purification process. Given its broad utility, a comprehensive understanding of its solubility is crucial for its effective application in a laboratory and industrial settings.

Solubility Profile of this compound

To facilitate experimental design, the following table provides hypothetical solubility data for this compound in various organic solvents at ambient temperature (approximately 20-25 °C). It is critical to note that these values are illustrative examples and should be experimentally verified for any specific application.

| Solvent | Chemical Formula | Polarity Index | Hypothetical Solubility ( g/100 mL) |

| Dichloromethane | CH₂Cl₂ | 3.1 | > 10 |

| Chloroform | CHCl₃ | 4.1 | > 10 |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | 5 - 10 |

| Acetonitrile | CH₃CN | 5.8 | 5 - 10 |

| Acetone | C₃H₆O | 5.1 | 2 - 5 |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | 1 - 2 |

| Toluene | C₇H₈ | 2.4 | < 1 |

| N,N-Dimethylformamide (DMF) | C₃H ₇NO | 6.4 | > 10 |

Disclaimer: The solubility data presented in this table is hypothetical and intended for illustrative purposes only. Actual solubility should be determined experimentally.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data for this compound in specific solvent systems, the following gravimetric method is a reliable and widely accepted experimental protocol.

Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or small flasks with tight-fitting caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (0.2 µm or 0.45 µm, compatible with the solvent)

-

Pre-weighed vials for solvent evaporation

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a scintillation vial or flask. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial containing the solid.

-

Equilibration: Tightly cap the vial and place it in a constant temperature bath set to the desired temperature. Stir the mixture vigorously using a magnetic stirrer for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Periodically, stop the stirring and allow the solid to settle to observe if any further dissolution occurs.

-

Sample Withdrawal: Once equilibrium is achieved, stop the stirring and allow the excess solid to settle completely. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to prevent any solid particles from being transferred.

-

Gravimetric Analysis: Transfer the filtered saturated solution to a pre-weighed, clean, and dry vial. Record the exact volume or mass of the solution transferred.

-

Solvent Evaporation: Carefully evaporate the solvent from the vial under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

-

Final Weighing: Once the solvent is completely removed, weigh the vial containing the dried this compound residue.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of vial with residue - Mass of empty vial) / Volume of solution withdrawn (mL)] x 100

Workflow for Solubility Determination

Caption: A generalized workflow for the experimental determination of solubility.

Key Signaling Pathways and Reaction Mechanisms

This compound is primarily used as an activating agent. The following diagrams illustrate the key steps in the DPC-mediated activation of a carboxylic acid and its subsequent reaction with an amine to form an amide.

Activation of a Carboxylic Acid

Caption: Activation of a carboxylic acid by DPC to form a reactive intermediate.

Amide Bond Formation

Caption: Nucleophilic attack by an amine on the activated ester to form an amide.

Conclusion

This compound is an indispensable reagent in modern organic synthesis. While quantitative solubility data remains to be systematically tabulated in the literature, its general solubility in a range of organic solvents is well-established. This guide has provided a framework for understanding and experimentally determining the solubility of DPC, which is crucial for its effective use. The provided experimental protocol offers a reliable method for generating precise solubility data, enabling researchers to optimize their reaction conditions. Furthermore, the visualization of the key reaction mechanisms offers a clear understanding of the role of DPC in the activation of carboxylic acids and the subsequent formation of amides and esters. It is anticipated that this technical guide will serve as a valuable resource for researchers, scientists, and drug development professionals in their endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Activation of carboxylic acids by pyrocarbonates. Synthesis of symmetric anhydrides and esters of N-protected amino acids using dialkyl pyrocarbonates as condensing reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

The Emergence of a Versatile Reagent: A Technical Guide to the Discovery and History of Dipyridin-2-yl Carbonate

For Immediate Release

A comprehensive technical guide detailing the discovery, synthesis, and historical development of Dipyridin-2-yl carbonate (DPC), a pivotal reagent in modern organic chemistry. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering insights into its applications and experimental protocols.

This compound, a stable and efficient coupling reagent, has carved a significant niche in the toolkit of synthetic chemists. Its ability to facilitate the formation of esters, amides, and carbamates under mild conditions has made it an invaluable asset in the synthesis of complex molecules, including pharmaceuticals and fine chemicals. This guide explores the origins of DPC, its synthesis, and its evolution as a key reagent in organic synthesis.

Discovery and Historical Context

The synthesis of this compound was notably described in a 1965 publication by W. Kampe in the journal Chemische Berichte.[1] This work laid the foundation for the widespread adoption of DPC as a reliable reagent for activating carboxylic acids. Prior to the introduction of reagents like DPC, the formation of ester and amide bonds often required harsh conditions or the use of less stable activating agents. The stability and ease of handling of DPC offered a significant advantage, contributing to its growing popularity in the scientific community.

Physicochemical Properties and Data

This compound is a white to light yellow crystalline powder that is stable under normal storage conditions.[2] Its key physicochemical properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 1659-31-0 | [3] |

| Molecular Formula | C₁₁H₈N₂O₃ | [3] |

| Molecular Weight | 216.20 g/mol | [3] |

| Melting Point | 76-78 °C | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

| Storage Temperature | 2-8°C | [3] |

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound involves the reaction of 2-hydroxypyridine with triphosgene in the presence of a base.[1]

Experimental Protocol:

Materials:

-

2-Hydroxypyridine

-

Triphosgene

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ether and petroleum ether for recrystallization

Procedure:

-

To a stirred solution of triphosgene (10 mmol, 3 g) and 2-hydroxypyridine (60 mmol, 5.7 g) in CH₂Cl₂ (500 ml) at 0°C, slowly add triethylamine (75 mmol, 10.5 ml) dropwise over 15 minutes.[1]

-

Allow the reaction mixture to warm to room temperature (23°C) and stir for 5 hours.[1]

-

Remove the solvent by evaporation under reduced pressure.[1]

-

Dissolve the resulting residue in ethyl acetate (500 ml).[1]

-

Wash the organic layer with saturated aqueous NaHCO₃ solution (300 ml) followed by brine (200 ml).[1]

-

Dry the organic layer over anhydrous Na₂SO₄.[1]

-

Filter and concentrate the solution under reduced pressure.[1]

-

Recrystallize the crude product from a mixture of ether and petroleum ether to yield this compound as a white solid.[1]

Yield: 5.2 g (81%)[1]

Mechanism of Action and Applications in Synthesis

This compound functions as an excellent activating agent for carboxylic acids. The reaction proceeds through the formation of a highly reactive 2-pyridyl ester intermediate, which is susceptible to nucleophilic attack by alcohols or amines to form the corresponding esters or amides. This mechanism allows for efficient bond formation under mild reaction conditions.

General Reaction Scheme:

A notable application of DPC is in peptide synthesis. For instance, in the coupling of N-Cbz-L-leucine with glycine ethyl ester hydrochloride, DPC, in the presence of 4-(dimethylamino)pyridine (DMAP), efficiently promotes the formation of the dipeptide with a high yield.

Experimental Protocol for Dipeptide Synthesis:

Procedure:

-

To a solution of N-Cbz-L-leucine (144.5 mg, 0.54 mmol) in dichloromethane (1.5 mL), add this compound (117 mg, 0.54 mmol) and DMAP (5.3 mg, 0.043 mmol).[4]

-

Stir the reaction mixture for 2 hours under an argon atmosphere.[4]

-